2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile
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Overview
Description
2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile is a chemical compound with the molecular formula C11H6BrFN2 and a molecular weight of 265.08 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile typically involves the reaction of 6-bromo-8-fluoroquinoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoline N-oxides .
Scientific Research Applications
2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-fluoroquinoline: A precursor in the synthesis of 2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile.
2-(6-Bromo-8-fluoro-3-quinolyl)methanol: A related compound with a hydroxyl group instead of a nitrile group.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and the study of biological systems .
Properties
Molecular Formula |
C11H6BrFN2 |
---|---|
Molecular Weight |
265.08 g/mol |
IUPAC Name |
2-(6-bromo-8-fluoroquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C11H6BrFN2/c12-9-4-8-3-7(1-2-14)6-15-11(8)10(13)5-9/h3-6H,1H2 |
InChI Key |
AIWDCSRWRQAXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)F)CC#N |
Origin of Product |
United States |
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